

Application Note: UV-Spectrophotometric Analysis of S-Pantoprazole Sodium

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Compound of Interest

Compound Name: *S-Pantoprazole sodium trihydrate*

Cat. No.: *B12376470*

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Introduction

S-Pantoprazole sodium, the S-enantiomer of Pantoprazole, is a proton pump inhibitor that effectively suppresses gastric acid secretion.[1] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The mechanism involves the irreversible inhibition of the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. [1] Accurate and reliable analytical methods are crucial for the quality control of S-Pantoprazole sodium in bulk drug and pharmaceutical formulations. UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique well-suited for this purpose.[1][2][3] This method relies on the principle that the drug molecule absorbs light in the ultraviolet region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration.

Principle of the Method

The quantitative determination of S-Pantoprazole sodium is based on measuring its absorbance at its wavelength of maximum absorption (λ_{max}). The chromophoric groups within the pantoprazole structure, a substituted benzimidazole, are responsible for its characteristic UV absorption. By preparing solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed according to Beer-Lambert's law. This curve is then used to determine the concentration of the drug in unknown samples, such as pharmaceutical tablets.

Summary of Published Analytical Methods

Several UV-spectrophotometric methods have been developed for the analysis of Pantoprazole sodium. The key parameters from these validated methods are summarized below for easy comparison.

Solvent/Diluent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Reference
Distilled Water	289	3 - 21	0.997	Not Reported	Not Reported	[1]
Distilled Water	290	5 - 35	Not Reported	0.989	1.954	[2]
Distilled Water	292	5 - 70	Not Reported	Not Reported	Not Reported	
0.1N NaOH	295	1 - 20	0.999	0.083	0.250	[3]
0.01N NaOH	250	10 - 50	0.9987	Not Reported	Not Reported	[4]
Methanol-Water (1:9 v/v)	295	2.5 - 80	Not Reported	0.69	2.31	[5]

Experimental Protocols

Protocol 1: Assay of S-Pantoprazole Sodium in Tablet Dosage Form

This protocol describes a generalized procedure for the quantification of S-Pantoprazole sodium in tablets using UV-spectrophotometry, adapted from published methods.[1][3][4]

1. Materials and Reagents:

- S-Pantoprazole Sodium reference standard
- S-Pantoprazole Sodium tablets
- Solvent: 0.1N Sodium Hydroxide (NaOH), Analytical Grade
- Double distilled water
- Calibrated glassware (volumetric flasks, pipettes)
- UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700) with 1 cm matched quartz cells
- Analytical balance
- Sonicator
- Whatman filter paper No. 41 or equivalent

2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of S-Pantoprazole Sodium reference standard.
- Transfer the powder to a 100 mL volumetric flask.
- Dissolve in approximately 70 mL of 0.1N NaOH.
- Sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with 0.1N NaOH and mix thoroughly.

3. Preparation of Working Standard Solutions & Calibration Curve:

- From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 to 20 µg/mL using 0.1N NaOH as the diluent.[3]
- Measure the absorbance of each working standard solution at the λ_{max} of 295 nm against a 0.1N NaOH blank.[3]
- Plot a calibration curve of absorbance versus concentration (µg/mL).

- Determine the correlation coefficient (r^2), which should be ≥ 0.999 .

4. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder 20 S-Pantoprazole sodium tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Pantoprazole.
- Transfer the powder to a 100 mL volumetric flask.^[3]
- Add approximately 70 mL of 0.1N NaOH and sonicate for 15 minutes to dissolve the drug.
- Make up the volume to 100 mL with 0.1N NaOH and mix well.
- Filter the solution through a Whatman No. 41 filter paper, discarding the first few mL of the filtrate.^[3] This yields a stock sample solution of 100 $\mu\text{g/mL}$.
- Dilute this solution with 0.1N NaOH to obtain a final concentration within the linearity range (e.g., 10 $\mu\text{g/mL}$).

5. Analysis:

- Measure the absorbance of the final sample solution at 295 nm using 0.1N NaOH as the blank.
- Calculate the concentration of S-Pantoprazole sodium in the sample solution using the regression equation from the calibration curve.
- Calculate the percentage assay of the drug in the tablet formulation.

Protocol 2: Analytical Method Validation

This protocol outlines the validation of the developed UV-spectrophotometric method as per ICH Q2(R1) guidelines.

1. Linearity:

- Analyze freshly prepared standard solutions in the range of 1-20 $\mu\text{g/mL}$.^[3]

- Plot the absorbance versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

2. Accuracy (% Recovery):

- Perform recovery studies by the standard addition method.
- Add known amounts of the reference standard at three different levels (e.g., 80%, 100%, and 120%) to a pre-analyzed sample solution.
- Analyze each solution in triplicate.
- Calculate the percentage recovery. The acceptance range is typically 98-102%.

3. Precision:

- Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 10 µg/mL) on the same day, under the same experimental conditions.^[1]
- Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days by different analysts.
- Calculate the % Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically $\%RSD \leq 2\%$.

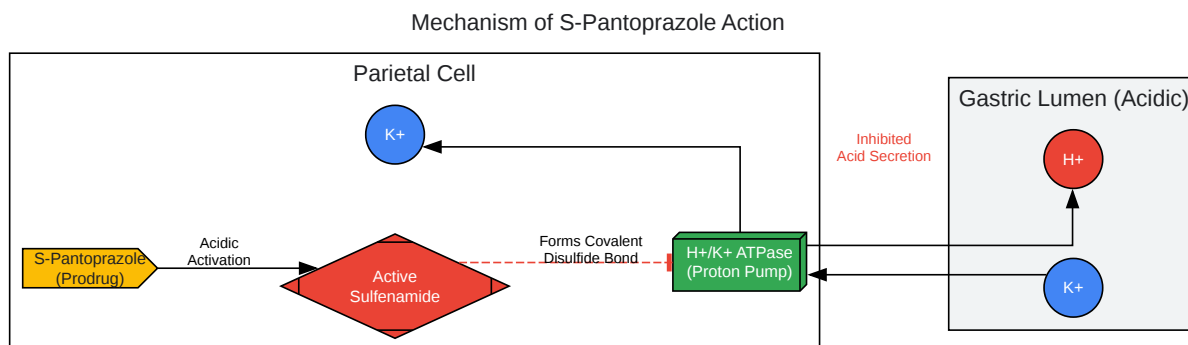
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

- Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$
 - Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of S-Pantoprazole sodium as a proton pump inhibitor.

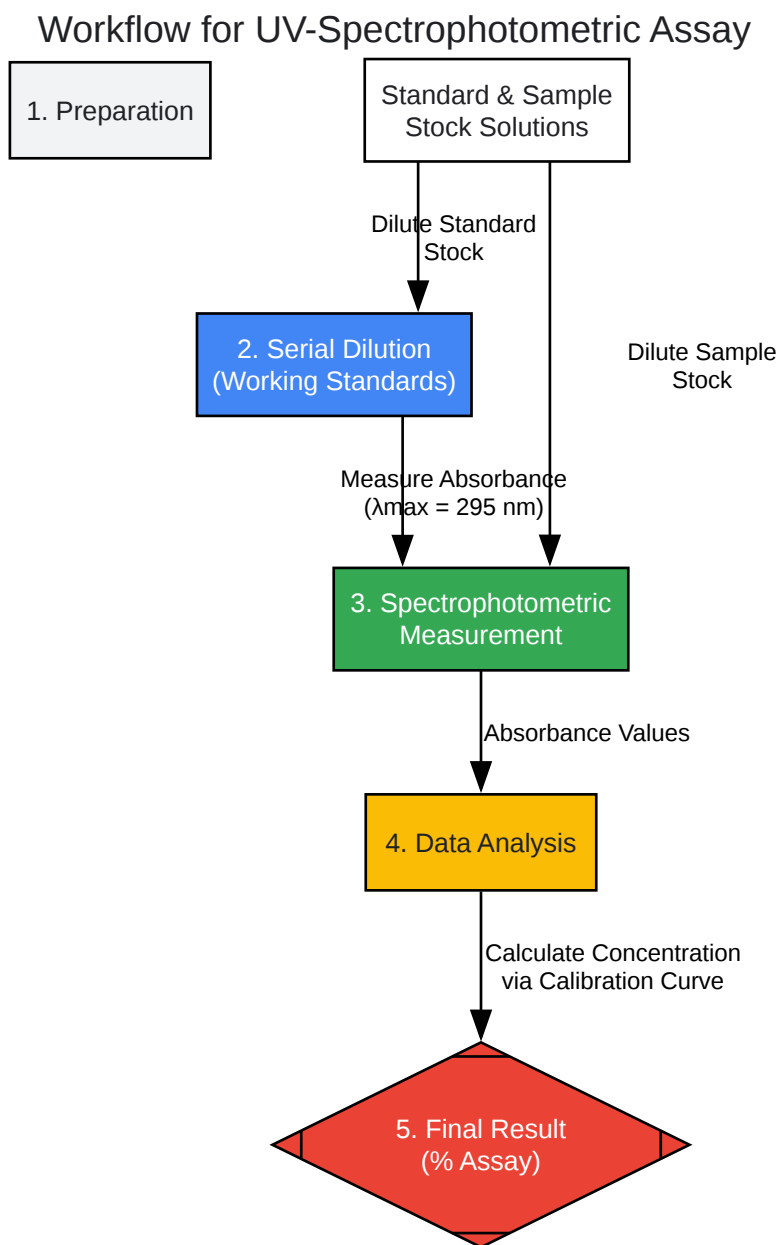


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Caption: Mechanism of S-Pantoprazole as a proton pump inhibitor.

Experimental Workflow

The diagram below outlines the general workflow for the UV-spectrophotometric assay of S-Pantoprazole sodium tablets.



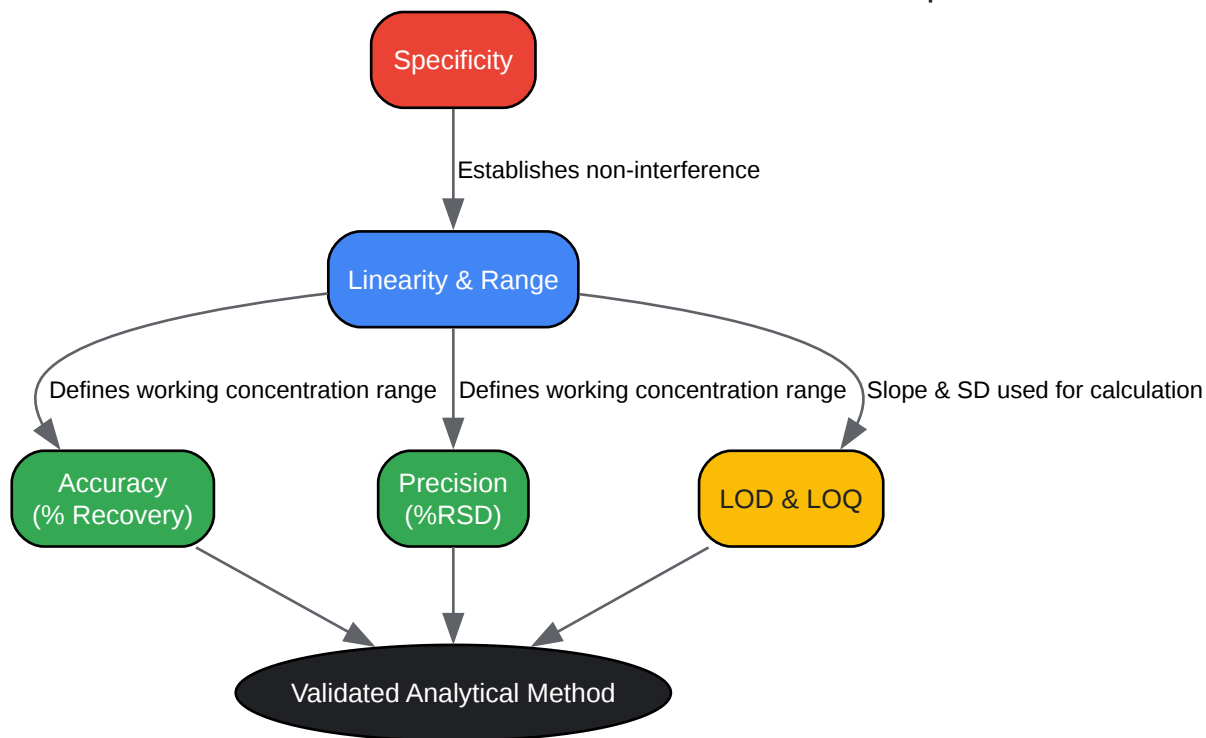
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Caption: General workflow for the assay of S-Pantoprazole tablets.

Method Validation Relationship

This chart shows the logical relationship and dependency between key analytical method validation parameters.

Method Validation Parameter Relationships



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